Clethodim
Overview
Description
Clethodim is an organic compound and a member of the cyclohexanedione family of herbicides . It is used to control grasses, especially Lolium rigidum . It is a selective, systemic herbicide commonly used to control grass weeds in a variety of row and specialty crops, including soybeans, cotton, lentils, peas, peanuts, and sunflowers .
Synthesis Analysis
Clethodim synthesis involves a multi-step reaction . An environment-friendly synthesis method of clethodim has been patented, which involves reacting a compound CA and a compound CF under the action of an organic acid catalyst under distillation conditions . This method has high yield and purity, and is suitable for industrial production .
Molecular Structure Analysis
The molecular formula of Clethodim is C17H26ClNO3S . It belongs to the chemical family of the cyclohexanediones . It interacts with the plant acetyl-CoA-carboxylase, the enzyme complex responsible for the biosynthesis of lipids .
Chemical Reactions Analysis
Clethodim is extensively metabolized in all dosed groups . Unchanged parent was detected in urine of females of the high-dose group only, in faeces of females and males of the low-dose and high-dose groups .
Physical And Chemical Properties Analysis
Clethodim is highly soluble in water and has a low volatility . It tends not to be persistent in soil or aquatic systems .
Scientific Research Applications
Developmental Toxicity in Zebrafish : Exposure to clethodim can cause developmental toxicity in zebrafish, leading to head and cardiovascular malformations, reduced neonatal neurons, and altered locomotor behavior. The underlying mechanism involves oxidative stress and decreased acetylcholinesterase activity, affecting neurodevelopmental gene expression (Wang et al., 2019).
Developmental Immunotoxicity and Neurobehavioral Dysfunction : Clethodim exposure in zebrafish embryos indicates developmental immunotoxicity. This exposure reduces immune cell numbers, increases apoptosis and oxidative stress, and alters locomotor behaviors due to inhibited neurotransmitter systems (Xiong et al., 2019).
Resistance in Lolium Populations : Diverse mutations in the acetyl-coenzyme A carboxylase enzyme have been identified in Lolium populations resistant to clethodim. This resistance is important for managing herbicide resistance in crops (Yu et al., 2007).
Inheritance of Clethodim Resistance : The inheritance of clethodim resistance in Lolium rigidum populations varies, suggesting different patterns of resistance. This has implications for managing herbicide resistance in agricultural settings (Saini et al., 2017).
Dietary Risk Assessment : Clethodim and its metabolites in fruits and vegetables have been studied, showing that dietary exposure risks are considered acceptable. This is important for understanding the safety of food consumption following herbicide application (Atzei et al., 2021).
Effects on Seedhead Density and Forage Quality : Application of clethodim on tall fescue affects seedhead density, forage yield, and quality. This information is valuable for managing grasslands and forage crops (Reynolds et al., 1993).
Influence on Weed Control and Herbicide Antagonism : Clethodim formulations and adjuvants have been studied for their impact on weed control and overcoming herbicide antagonism. These findings are crucial for optimizing herbicide application strategies (Zollinger & Howatt, 2005).
Synthesis Method for Industrial Production : A method for the industrial synthesis of clethodim, starting from ethanethiol and crotonaldehyde, has been detailed, providing insights into the production process of this herbicide (Cheng Zhi-ming, 2011).
Effects on Photosynthesis and Gas Exchange in Plants : Clethodim application has been shown to negatively affect photosynthesis and gas exchange in maize plants. However, pretreatment with salicylic acid can ameliorate these effects (Radwan & Soltan, 2012).
Cytological Changes in Pisum sativum : Clethodim treatment induces cytological changes in Pisum sativum, affecting seed germination, radicle length, and mitotic index. This highlights the cytotoxic effects of clethodim on plant cells (Siddiqui & Alrumman, 2020).
Photolysis and Ecotoxicity Assessment : The photolysis of clethodim in aquatic environments and the associated ecotoxicity of its photoproducts have been studied, providing important insights into the environmental impact of this herbicide (Villaverde et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(E)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO3S/c1-4-14(19-22-8-6-7-18)17-15(20)10-13(11-16(17)21)9-12(3)23-5-2/h6-7,12-13,20H,4-5,8-11H2,1-3H3/b7-6+,19-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILSDTWXNBZOGF-KUZBFYBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NOCC=CCl)C1=C(CC(CC1=O)CC(C)SCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\OC/C=C/Cl)/C1=C(CC(CC1=O)CC(C)SCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
Decomposes below boiling point | |
Record name | Clethodim | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7960 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
162 °F (72 °C) (Closed cup) /Select Max Herbicide/ | |
Record name | Clethodim | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7960 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in most organic solvents | |
Record name | Clethodim | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7960 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
... Fatty acid synthesis inhibitor. | |
Record name | Clethodim | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7960 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Clethodim | |
Color/Form |
Clear amber liquid | |
CAS RN |
99129-21-2 | |
Record name | Clethodim [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099129212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Cyclohexen-1-one, 2-[(1E)-1-[[[(2E)-3-chloro-2-propen-1-yl]oxy]imino]propyl]-5-[2-(ethylthio)propyl]-3-hydroxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.422 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Clethodim | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7960 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Citations
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